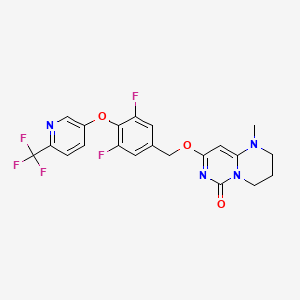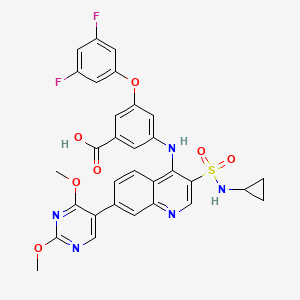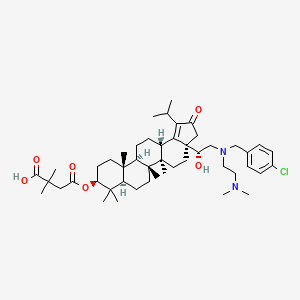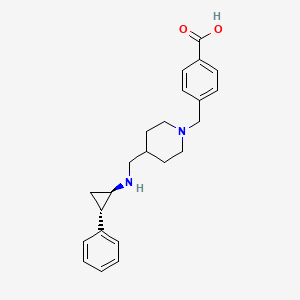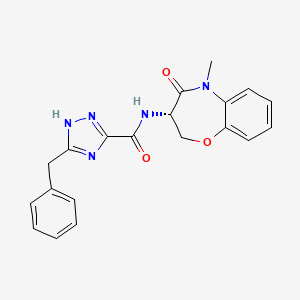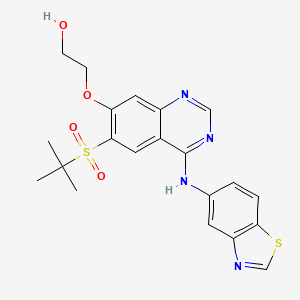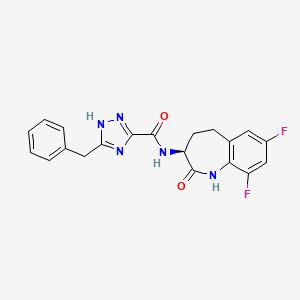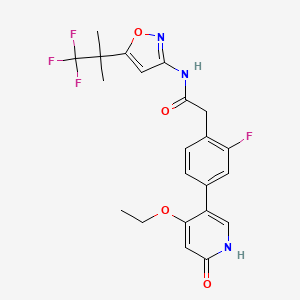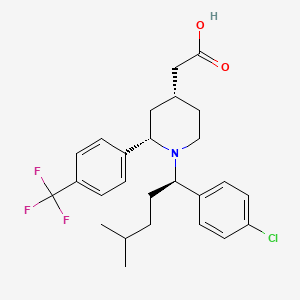
GSM-1
Übersicht
Beschreibung
Gamma-secretase is an intramembrane aspartyl protease that plays a critical role in the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . GSM-1 directly targets the transmembrane domain 1 of presenilin 1, a core component of the gamma-secretase complex .
Wissenschaftliche Forschungsanwendungen
GSM-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an die Transmembrandomäne 1 von Presenilin 1, einem Kernbestandteil des Gamma-Sekretase-Komplexes. Diese Bindung moduliert die Aktivität der Gamma-Sekretase, was zu einer veränderten Produktion von Amyloid-beta-Peptiden führt. Insbesondere erhöht this compound den Spiegel von Amyloid-beta 38 und senkt den Spiegel von Amyloid-beta 42, die an der Alzheimer-Krankheit beteiligt sind .
Ähnliche Verbindungen:
- Gamma-Sekretase-Modulator 2 (GSM-2)
- Gamma-Sekretase-Modulator 3 (GSM-3)
- Nicht-steroidale Antirheumatika (NSAR), die die Gamma-Sekretase modulieren
Vergleich: this compound ist einzigartig in seiner hohen Potenz und Spezifität für die Modulation der Gamma-Sekretase. Im Gegensatz zu einigen NSAR hemmt this compound die Gamma-Sekretase-Aktivität nicht, sondern moduliert ihre Funktion, um die Amyloid-beta-Produktion zu verändern. Dies macht this compound zu einem wertvollen Werkzeug für die Untersuchung der Rolle der Gamma-Sekretase bei der Alzheimer-Krankheit und für die Entwicklung potenzieller therapeutischer Interventionen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GSM-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is usually produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for research purposes .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GSM-1 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Umfassen typischerweise Nukleophile oder Elektrophile unter milden bis moderaten Bedingungen.
Oxidationsreaktionen: Erfordern oft Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsreaktionen: Verwenden häufig Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen ergeben .
Wirkmechanismus
GSM-1 exerts its effects by binding to the transmembrane domain 1 of presenilin 1, a core component of the gamma-secretase complex. This binding modulates the activity of gamma-secretase, leading to altered production of amyloid-beta peptides. Specifically, this compound increases the levels of amyloid-beta 38 and decreases the levels of amyloid-beta 42, which are implicated in Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
- Gamma-secretase modulator 2 (GSM-2)
- Gamma-secretase modulator 3 (GSM-3)
- Non-steroidal anti-inflammatory drugs (NSAIDs) that modulate gamma-secretase
Comparison: GSM-1 is unique in its high potency and specificity for gamma-secretase modulation. Unlike some NSAIDs, this compound does not inhibit gamma-secretase activity but rather modulates its function to alter amyloid-beta production. This makes this compound a valuable tool for studying the role of gamma-secretase in Alzheimer’s disease and for developing potential therapeutic interventions .
Eigenschaften
IUPAC Name |
2-[(2S,4R)-1-[(1R)-1-(4-chlorophenyl)-4-methylpentyl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClF3NO2/c1-17(2)3-12-23(19-6-10-22(27)11-7-19)31-14-13-18(16-25(32)33)15-24(31)20-4-8-21(9-5-20)26(28,29)30/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,32,33)/t18-,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVWLAPASRQXFL-QFWMQHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C1=CC=C(C=C1)Cl)N2CC[C@H](C[C@H]2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884600-68-4 | |
| Record name | GSM-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884600684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSM-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5QK2J15V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)
